pKa Reduction vs. N-Isopropyl Analog
The predicted pKa of the pyrrolidine nitrogen in 1-cyclopropyl-3-pyrrolidinesulfonamide is approximately 10.40, which is ~1.4 log units lower than the predicted pKa of 11.81 for the N-isopropyl analog [1]. This lower basicity originates from the electron-withdrawing character of the cyclopropyl ring and reduces the fraction of protonated amine at physiological pH, a key parameter for passive membrane permeability and off-target binding [2].
| Evidence Dimension | Predicted pKa of pyrrolidine nitrogen |
|---|---|
| Target Compound Data | pKa (predicted): ~10.40 |
| Comparator Or Baseline | N-isopropylpyrrolidine-3-sulfonamide: pKa (predicted): 11.81 |
| Quantified Difference | ΔpKa ≈ 1.4 units |
| Conditions | In silico prediction (ACD/Labs or analogous software) |
Why This Matters
A 1.4-unit pKa reduction translates to roughly a 25-fold decrease in the protonated fraction at pH 7.4, directly influencing permeability, tissue distribution, and selectivity profiles in ion channel or GPCR targeting programs.
- [1] Chembase. N-isopropylpyrrolidine-3-sulfonamide – Acid pKa 11.807988. https://www.chembase.cn (accessed 2026-04-28). View Source
- [2] IRIS Biotech. Cyclopropyl Modification: influence on pKa, metabolic stability, and lipophilicity. https://iris-biotech.de/cyclopropyl-modification (accessed 2026-04-28). View Source
